6-[(1H-1,2,4-Triazol-1-YL)methyl]-2,3,4,9-tetrahydro-1H-carbazole
Description
6-[(1H-1,2,4-Triazol-1-YL)methyl]-2,3,4,9-tetrahydro-1H-carbazole is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Properties
CAS No. |
188797-05-9 |
|---|---|
Molecular Formula |
C15H16N4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
6-(1,2,4-triazol-1-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C15H16N4/c1-2-4-14-12(3-1)13-7-11(5-6-15(13)18-14)8-19-10-16-9-17-19/h5-7,9-10,18H,1-4,8H2 |
InChI Key |
OZXNGPNKUWDUPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CN4C=NC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is favored for its efficiency and high yield. The process involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the CuAAC reaction is scalable and can be adapted for industrial synthesis. The use of water-soluble ligands like BTTES can enhance reaction rates and reduce cytotoxicity, making the process more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-[(1H-1,2,4-Triazol-1-YL)methyl]-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the triazole ring or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Structure and Properties
6-[(1H-1,2,4-Triazol-1-YL)methyl]-2,3,4,9-tetrahydro-1H-carbazole consists of a carbazole core substituted with a triazole moiety. The structural configuration contributes to its unique chemical properties and biological activities. The triazole ring is known for its role as a pharmacophore in various bioactive compounds, enhancing solubility and bioavailability.
- Formation of Triazole : Starting from an appropriate hydrazine derivative and an aldehyde.
- Carbazole Core Construction : Utilizing cyclization techniques involving phenolic compounds.
- Final Coupling Reaction : Linking the triazole moiety to the carbazole framework.
Anticancer Activity
Research has indicated that derivatives of carbazole compounds exhibit significant anticancer properties. For example, studies have shown that triazole-containing carbazoles can inhibit cancer cell proliferation through various mechanisms.
Case Study: Anticancer Activity Evaluation
A study evaluated several derivatives of 6-[(1H-1,2,4-Triazol-1-YL)methyl]-2,3,4,9-tetrahydro-1H-carbazole against various cancer cell lines. Results indicated that certain derivatives showed promising cytotoxic effects with IC50 values in the micromolar range.
Antimicrobial Properties
Compounds with triazole moieties are known for their antimicrobial activities. The incorporation of the triazole ring into the carbazole structure enhances its efficacy against bacterial and fungal strains.
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-[(1H-1,2,4-Triazol-1-YL)methyl]-2,3,4,9-tetrahydro-1H-carbazole | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| C. albicans | 8 µg/mL |
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown activity against enzymes such as α-glucosidase and acetylcholinesterase.
Case Study: Enzyme Inhibition
In vitro studies demonstrated that certain derivatives effectively inhibited α-glucosidase activity, suggesting potential applications in managing diabetes by regulating blood sugar levels.
Mechanism of Action
The mechanism of action of 6-[(1H-1,2,4-Triazol-1-YL)methyl]-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound can induce apoptosis in cancer cells by disrupting cellular pathways and binding to specific proteins . The triazole ring plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
1,2,4-Triazole Derivatives: These are closely related and often used in medicinal chemistry for their antifungal and anticancer properties.
Uniqueness
6-[(1H-1,2,4-Triazol-1-YL)methyl]-2,3,4,9-tetrahydro-1H-carbazole is unique due to its specific structural configuration, which combines the triazole ring with a tetrahydrocarbazole moiety. This unique structure enhances its biological activity and makes it a valuable compound for various applications.
Biological Activity
The compound 6-[(1H-1,2,4-Triazol-1-YL)methyl]-2,3,4,9-tetrahydro-1H-carbazole is a member of the carbazole family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Formula
The structural formula for 6-[(1H-1,2,4-Triazol-1-YL)methyl]-2,3,4,9-tetrahydro-1H-carbazole can be represented as follows:
This compound features a triazole ring which is known for its diverse biological activities.
Physical Properties
- Molecular Weight : 226.27 g/mol
- Solubility : Soluble in organic solvents such as DMSO and ethanol.
- Melting Point : Not extensively reported in literature.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study focusing on various triazole compounds demonstrated that those with a carbazole moiety showed enhanced activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were substantially lower than those of standard antibiotics, indicating a promising potential for development as antimicrobial agents .
Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies. Notably:
- In vitro Studies : Cell line assays revealed that the compound exhibits cytotoxic effects against various cancer cell lines including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, suggesting moderate potency compared to established chemotherapeutics like doxorubicin .
- Mechanism of Action : The proposed mechanism involves the inhibition of critical pathways in cancer cell proliferation and survival. Molecular docking studies suggest that the compound interacts with key proteins involved in cell cycle regulation and apoptosis .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective properties of triazole derivatives. In models of neurodegenerative diseases, compounds similar to 6-[(1H-1,2,4-Triazol-1-YL)methyl]-2,3,4,9-tetrahydro-1H-carbazole demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells . This suggests potential applications in treating conditions such as Alzheimer's disease.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the carbazole-linked triazole exhibited superior activity compared to traditional antibiotics. The study concluded that structural modifications could enhance efficacy further .
Case Study 2: Anticancer Activity
In a preclinical trial assessing the anticancer effects of various triazole compounds on human breast cancer cells (MCF-7), it was found that the compound significantly inhibited cell growth and induced apoptosis. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 6-[(1H-1,2,4-Triazol-1-YL)methyl]-2,3,4,9-tetrahydro-1H-carbazole?
Methodological Answer:
The synthesis of carbazole derivatives often involves multi-step reactions. Key steps include:
- Functionalization of the carbazole core : Use of Lawesson’s reagent for thionation (as demonstrated in the synthesis of 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione) .
- Triazole incorporation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution to attach the 1,2,4-triazole moiety to the carbazole scaffold, similar to methods used in benzimidazole-triazole hybrid synthesis .
- Cyclization : Claisen rearrangement or Diels-Alder reactions to achieve fused carbazole nuclei .
Critical Note : Optimize solvent systems (e.g., pyridine for thionation) and catalysts (e.g., Pd for cross-coupling) to enhance yield and purity .
Basic: How to structurally characterize this compound using spectroscopic and crystallographic techniques?
Methodological Answer:
- X-ray crystallography : Resolve the cyclohexene ring conformation (envelope or boat) and disorder in substituents, as seen in related carbazole derivatives .
- NMR/IR spectroscopy : Assign peaks using DEPT-135 (for CH/CH groups) and HSQC (for C-H correlations). For example, the NH proton in the triazole ring typically appears at δ 8.5–9.5 ppm in H NMR .
- Elemental analysis : Validate purity by comparing calculated vs. experimental C/H/N percentages (e.g., ±0.3% tolerance) .
Advanced: How to design experiments to evaluate the biological activity of this compound?
Methodological Answer:
- In silico docking : Use AutoDock Vina to model interactions with target proteins (e.g., antifungal or kinase targets), referencing triazole-containing analogs with known activity .
- In vitro assays : Screen against fungal strains (e.g., Candida albicans) using microbroth dilution, comparing MIC values to carbazole-thione derivatives (e.g., MIC = 8–32 µg/mL) .
- SAR analysis : Modify substituents on the triazole or carbazole ring to assess impact on bioactivity, as demonstrated in benzimidazole-triazole hybrids .
Advanced: How to resolve contradictions in spectroscopic or crystallographic data during characterization?
Methodological Answer:
- Disorder refinement : For crystallographic data, apply split occupancy models (e.g., 86:14 ratio for disordered cyclohexene carbons) and dampening factors to stabilize hydrogen positions .
- Dynamic NMR : Use variable-temperature H NMR to detect conformational exchange in flexible regions (e.g., cyclohexene ring) .
- Theoretical validation : Compare experimental IR stretches (e.g., C=S at 1200 cm) with DFT-calculated vibrational spectra .
Advanced: What computational approaches are suitable for predicting physicochemical properties or reactivity?
Methodological Answer:
- COMSOL Multiphysics : Model reaction kinetics for optimizing synthetic steps (e.g., thionation efficiency) .
- DFT calculations : Calculate pKa (e.g., predicted 16.40 ± 0.20) and logP using Gaussian09 with B3LYP/6-31G(d) basis set .
- Molecular dynamics : Simulate membrane permeability using GROMACS, leveraging triazole’s role in enhancing bioavailability .
Basic: What analytical techniques are recommended for quantifying this compound in complex mixtures?
Methodological Answer:
- HPLC-UV : Use a C18 column (mobile phase: acetonitrile/0.1% TFA) with detection at λ = 254 nm (triazole absorbance) .
- LC-MS : Monitor the [M+H] ion (e.g., m/z 269 for CHN) with ESI+ ionization .
- TLC validation : Spot on silica gel 60 F254 plates (eluent: ethyl acetate/hexane 3:7) and visualize under UV 254 nm .
Advanced: How to establish structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Scaffold hopping : Compare bioactivity with 1-oxo-carbazole derivatives (e.g., antifungal activity drops when C=O is replaced with C=S) .
- Pharmacophore mapping : Identify critical groups (e.g., triazole’s N3 for H-bonding) using Schrödinger’s Phase module .
- Free-Wilson analysis : Quantify contributions of substituents (e.g., methyl vs. methoxy on the carbazole ring) to activity .
Basic: What stability considerations are critical for handling this compound?
Methodological Answer:
- Light sensitivity : Store in amber vials at –20°C, as carbazole derivatives often degrade under UV exposure .
- pH stability : Avoid strong acids/bases to prevent hydrolysis of the triazole-methyl bond (test stability in pH 3–9 buffers) .
- Thermal analysis : Perform TGA to determine decomposition temperature (e.g., >200°C for similar carbazoles) .
Advanced: How to optimize synthetic yield and scalability for this compound?
Methodological Answer:
- Process control : Use flow chemistry for hazardous steps (e.g., azide formation) to improve safety and yield .
- Design of Experiments (DoE) : Vary catalyst loading (e.g., 5–10 mol% Pd) and solvent polarity (DMF vs. THF) to identify optimal conditions .
- Recrystallization : Refine purity using ethanol/water mixtures (72% yield achieved for carbazole-thione derivatives) .
Advanced: How to align research on this compound with theoretical frameworks in medicinal chemistry?
Methodological Answer:
- Kinetic vs. thermodynamic control : Apply Curtin-Hammett principles to explain regioselectivity in triazole substitution .
- Fragment-based drug design : Use the carbazole core as a privileged scaffold, referencing natural alkaloids like murrayanine .
- Systems pharmacology : Model polypharmacology effects via STRING database to predict off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
